molecular formula C8H9N B108516 6,7-Dihydro-5H-cyclopenta[b]pyridine CAS No. 533-37-9

6,7-Dihydro-5H-cyclopenta[b]pyridine

Cat. No. B108516
CAS RN: 533-37-9
M. Wt: 119.16 g/mol
InChI Key: KRNSYSYRLQDHDK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine is a chemical compound that has garnered interest due to its utility in pharmaceutical research, particularly as a key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic. It has also been noted for its potential in the production of bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics .

Synthesis Analysis

Several synthetic routes have been developed for 6,7-Dihydro-5H-cyclopenta[b]pyridine. One approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant, which has been shown to yield the product with high yield and excellent chemoselectivity . Another method employs a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, with the structure of the resulting heterocycles confirmed by X-ray structural analysis . Additionally, a practical and efficient route using cyclopentanone and benzylamine as raw materials has been reported, with a total yield of 43.15% and a purity of 99.7% . Other methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4% .

Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives has been studied using various analytical techniques. X-ray structural analysis has been utilized to confirm the structure of heterocycles obtained from multicomponent synthesis . The macrocycle cyclo pyridine pyrrole, a related compound, has been characterized by distinct NMR, X-ray crystallographic, and spectroscopic features, indicating the versatility of pyridine-based macrocycles .

Chemical Reactions Analysis

The reactivity of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives has been explored in various chemical reactions. For instance, 7-substituted derivatives have been synthesized by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, leading to the formation of methylene and fused tricyclic derivatives . The compound's reactivity has also been demonstrated in the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a one-pot three-component tandem Knoevenagel–Michael reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives are influenced by their synthesis and molecular structure. The compound's solubility, stability, and reactivity are key factors in its application in pharmaceuticals and other industries. The synthesis methods reviewed in the literature highlight the importance of optimizing reaction conditions to achieve high yields and purity, which are critical for the compound's practical applications .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSYSYRLQDHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70201446
Record name 6,7-Dihydro-5H-cyclopenta(b)pyridine
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Molecular Weight

119.16 g/mol
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Physical Description

Dark brown liquid; [Aldrich MSDS]
Record name 2,3-Cyclopentenopyridine
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Product Name

6,7-Dihydro-5H-cyclopenta[b]pyridine

CAS RN

533-37-9
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridine
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Record name 6,7-Dihydro-5H-cyclopenta(b)pyridine
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Record name 6,7-dihydro-5H-cyclopenta(b)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
HM Abd El-Lateef, MM Khalaf, K Shalabi… - ACS …, 2022 - ACS Publications
An effective method for designing new heterocyclic compounds of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) was presented through cyclocondensation …
Number of citations: 2 pubs.acs.org
MB Gürdere, B Yilmaz, Y Budak - Synthetic Communications, 2014 - Taylor & Francis
In this study, we describe systematic preparation of a series of aryl-substituted pyridine derivatives. The 1,5-dicarbonyls (3a–i) were prepared in the solvent-free conditions starting from …
Number of citations: 2 www.tandfonline.com
JH Zhou, HL Gao, HZ Sun, YX Wu - Advanced Materials Research, 2013 - Trans Tech Publ
A new practical and efficient route was developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, which is a key intermediate of cefpirome. Leading to the formation of the …
Number of citations: 1 www.scientific.net
KP Melnykov, DM Volochnyuk, SV Ryabukhin… - Amino acids, 2019 - Springer
An approach to rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid—a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue was developed. …
Number of citations: 11 link.springer.com
RA Nagalakshmi, J Suresh, S Maharani… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound C22H18BrN3, the cyclopentane ring adopts an envelope conformation with the central methylene C atom as the flap. The dihedral angles between the central …
Number of citations: 10 scripts.iucr.org
RA Nagalakshmi, J Suresh, S Maharani… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C23H21N3, comprises a 2-amino-3-cyanopyridine ring fused with a cyclopentane ring. The later adopts an envelope conformation with the central methylene C …
Number of citations: 8 scripts.iucr.org
HSP Rao, SP Senthilkumar… - Heterocyclic …, 2003 - degruyter.com
SYNTHESIS AND CHARACTERIZATION OF 2-PHENYL-4- BENZO YL-6,7-DIH YDRO-5//-C YCLOPENT A[b]PYRIDINE AND ITS DERIVATIVES Page 1 SYNTHESIS AND …
Number of citations: 5 www.degruyter.com
OS Mazina, VB Rybakov, SI Troyanov, EV Babaev… - Crystallography …, 2005 - Springer
The structures of five compounds are studied using single-crystal X-ray diffraction: 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile [a = 15.641(8) Å, b = 9.373(5) Å, c = …
Number of citations: 3 link.springer.com
IV Dyachenko, VD Dyachenko… - Chemistry of …, 2020 - Springer
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-…
Number of citations: 6 link.springer.com
J Vogt - Asymmetric Top Molecules. Part 3, 2011 - Springer
The observed rotational transitions were assigned to the ground vibrational state, the first excited ring puckering state (two substates), two excited 1, 3-twisting states and to one excited …
Number of citations: 2 link.springer.com

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